Benzamide, N-(3-nitrophenyl)-4-fluoro-
Description
Benzamide, N-(3-nitrophenyl)-4-fluoro- (molecular formula: C₁₃H₉FN₂O₃, molecular weight: 260.2206 g/mol) is a substituted benzamide derivative characterized by a fluorine atom at the para position of the benzamide ring and a 3-nitrophenyl group attached to the amide nitrogen . Its IUPAC InChIKey (YVWSFJPMKQLACJ-UHFFFAOYSA-N) confirms the structural arrangement, which can be visualized as a 2D Mol file or 3D SD file for computational studies .
The compound’s physicochemical properties, such as its logP value of 2.986 , suggest moderate lipophilicity, which is critical for bioavailability in pharmacological contexts.
Properties
Molecular Formula |
C13H9FN2O3 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
4-fluoro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
YVWSFJPMKQLACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Benzamide Derivatives
Key Observations:
- Halogenation Impact : Chlorine substitution (e.g., in N-(2,4-dichlorophenyl)-4-fluorobenzamide ) increases molecular weight and may enhance electrophilic reactivity compared to nitro-fluoro derivatives.
Thermal and Spectral Properties
- N-(3-nitrophenyl)-2,6-difluorobenzamide (CAS 294852-79-2) has a calculated boiling point of 884.26 K and critical temperature of 1125.46 K . These values, derived from Joback’s method, suggest higher thermal stability compared to mono-fluoro analogs, though experimental validation is needed.
- The target compound’s gas chromatography data (column type: HP-5MS; active phase: 5% diphenyl/95% dimethylpolysiloxane) can be contrasted with chromatographic profiles of chlorinated or trifluoromethylated analogs to assess volatility differences.
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